![molecular formula C20H18FNO5 B2417768 2-ethyl-4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 903193-75-9](/img/structure/B2417768.png)

2-ethyl-4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

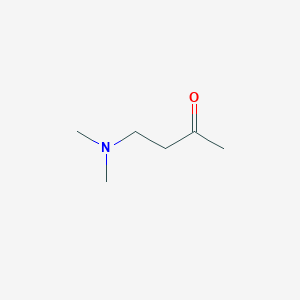

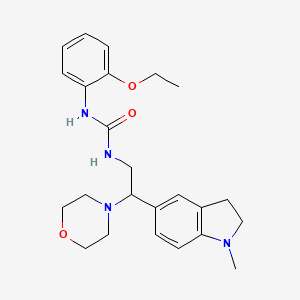

The compound “2-ethyl-4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione” is a complex organic molecule. It contains several functional groups including an oxazepine ring (a seven-membered ring containing one nitrogen and one oxygen atom), a benzo group (a benzene ring), and a dione group (two carbonyl groups). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Bridged-ring Nitrogen Compounds Synthesis

The synthesis of bridged-ring nitrogen compounds, including 2,3,4,5-tetrahydro-1,4-ethano-1-benzazepin-5(1H)-one, has been achieved through methylation and cyclisation processes. These synthetic routes provide foundational methodologies for creating structurally complex nitrogen-containing heterocycles, which are pertinent to the development of pharmacologically active compounds and materials with unique properties (Lennon & Proctor, 1979).

Synthesis of Heterocyclic Liquid Crystals

Research into heterocyclic liquid crystals with cores such as 1,3-oxazepine-4,7-dione demonstrates the potential of these materials in electronic and photonic applications. The study synthesizes and characterizes a series of liquid crystals, examining their thermal and mesomorphic behaviors to understand the effects of different substituents on their properties. This work opens avenues for developing advanced materials for display technologies (Yeap, Mohammad, & Osman, 2010).

Fluorine-Containing Heterocycles

The preparation of fluorine-containing seven-membered benzoheterocycles from hexafluoropropene oligomers highlights the importance of fluorine in modifying the chemical and physical properties of organic compounds. The incorporation of fluorine atoms into heterocyclic frameworks is crucial for the development of compounds with potential applications in medicinal chemistry, agrochemistry, and material science (Maruta et al., 1980).

Novel Hsp90 Inhibitor Synthesis

The synthesis of a novel Hsp90 inhibitor showcases the application of complex organic synthesis in therapeutic drug development. The study presents a novel compound that exhibits good inhibition against the Hsp90α protein, a key target in cancer therapy. This research contributes to the ongoing efforts in discovering new anticancer agents (Wang Xiao-long, 2011).

ERK1/2 Inhibitors Development

The structure-activity relationship studies of certain thiazolidine diones as ERK1/2 inhibitors highlight the role of synthetic organic chemistry in elucidating molecular mechanisms of action. By modifying the ethoxy substituent position, researchers were able to enhance the compounds' functional activities, paving the way for the development of more effective therapeutic agents (Li et al., 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. In the case of a drug, for example, the mechanism of action might involve binding to a specific receptor or inhibiting a particular enzyme. Without more information, it’s difficult to speculate on the mechanism of action of this compound .

Safety and Hazards

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it has medicinal properties, future research might focus on developing it into a drug. Alternatively, if it has interesting chemical reactivity, it might be studied as a potential catalyst or reagent .

properties

IUPAC Name |

2-ethyl-4-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO5/c1-3-16-20(25)22(19(24)13-6-4-5-7-17(13)27-16)11-15(23)12-8-9-18(26-2)14(21)10-12/h4-10,16H,3,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTZTKLMVFAJFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC(=C(C=C3)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2417686.png)

![2-[(Dimethylamino)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid;hydrochloride](/img/structure/B2417696.png)

![4-(4-(2-chlorophenyl)piperazin-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2417701.png)

![N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2417702.png)

![Methyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2417703.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2417705.png)